Enhanced Lipophilicity vs. 4-Methoxyaniline (p-Anisidine): A 2.9-Fold Increase in XLogP3
4-(Neopentyloxy)aniline exhibits a significantly higher calculated partition coefficient (XLogP3) than the common building block 4-methoxyaniline. This increase directly reflects the contribution of the bulky, hydrophobic neopentyl group to overall molecular lipophilicity [1]. The higher XLogP3 value for 4-(Neopentyloxy)aniline (2.6) compared to 4-methoxyaniline (0.9) [2] translates to a 2.9-fold difference in logP, which in biological systems correlates with enhanced membrane permeability and blood-brain barrier penetration potential [3].
| Evidence Dimension | Lipophilicity (Calculated Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 4-Methoxyaniline (p-Anisidine), XLogP3 = 0.9 |
| Quantified Difference | 2.9-fold increase in logP value (2.6 vs 0.9) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
The 2.9-fold higher lipophilicity makes 4-(neopentyloxy)aniline a superior starting material for designing CNS-penetrant or orally bioavailable drug candidates compared to p-anisidine-based analogs.
- [1] PubChem. (2026). 4-(2,2-Dimethylpropoxy)aniline, Computed Properties (XLogP3). PubChem CID 14255182. Retrieved April 21, 2026. View Source
- [2] PubChem. (2026). P-Anisidine, Computed Properties (XLogP3). PubChem CID 7732. Retrieved April 21, 2026. View Source
- [3] National Center for Biotechnology Information. (2026). PubChem Annotation: XLogP3 as a predictor of lipophilicity and membrane permeability. View Source
